methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields of science. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further esterified with a methyl group and exists as a hydrochloride salt. The trifluoromethyl group imparts unique chemical properties, making it valuable in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The carboxylic acid group on the piperidine ring is esterified using methanol in the presence of acid catalysts.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to many conditions due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles like organolithium or Grignard reagents can be employed under controlled conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride exerts its effects is often related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate enzyme activity or receptor function by binding to active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid methyl ester
Comparison:
- Structural Differences: While these compounds also contain trifluoromethyl groups, their core structures differ, leading to variations in their chemical reactivity and biological activity.
- Unique Features: Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride’s piperidine ring provides a distinct scaffold that can interact differently with biological targets compared to pyrimidine or pyridine derivatives.
- Applications: The unique structure of the piperidine derivative often results in different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications where other trifluoromethylated compounds may not be as effective.
Properties
CAS No. |
2703775-00-0 |
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Molecular Formula |
C8H13ClF3NO2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
InChI Key |
OKTKTJBNGSKXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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